Cinchonine sulfate dihydrate

Description

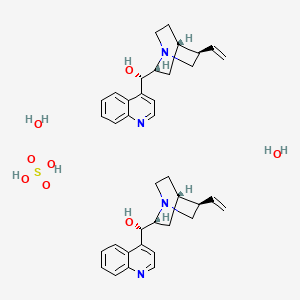

Cinchonine sulfate dihydrate is the sulfate salt of cinchonine, a naturally occurring alkaloid derived from the bark of Cinchona species. It is structurally related to quinine and quinidine but lacks the 6′-methoxy group present in quinine derivatives. The compound is used in pharmaceuticals, chiral resolution in organic synthesis, and plant protection products . Its CAS number is 5949-16-6 .

Properties

IUPAC Name |

(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;sulfuric acid;dihydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C19H22N2O.H2O4S.2H2O/c2*1-2-13-12-21-10-8-14(13)11-18(21)19(22)16-7-9-20-17-6-4-3-5-15(16)17;1-5(2,3)4;;/h2*2-7,9,13-14,18-19,22H,1,8,10-12H2;(H2,1,2,3,4);2*1H2/t2*13-,14-,18+,19-;;;/m00.../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPXYGFYEGUEAQG-KKDFKURBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O.C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O.O.O.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C[C@H]1CN2CC[C@H]1C[C@@H]2[C@H](C3=CC=NC4=CC=CC=C34)O.C=C[C@H]1CN2CC[C@H]1C[C@@H]2[C@H](C3=CC=NC4=CC=CC=C34)O.O.O.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H50N4O8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

722.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5949-17-7 | |

| Record name | Cinchonine sulfate dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005949177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CINCHONINE SULFATE DIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8V7A43GW58 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Total Alkaloid Extraction from Cinchona Bark

The primary source of cinchonine is the bark of Cinchona species, which contains a mixture of structurally similar alkaloids, including quinine, quinidine, and cinchonidine. Modern extraction protocols typically involve:

-

Toluene Reflux Extraction : Ground cinchona bark is refluxed with toluene (6:1 solvent-to-bark ratio) at 80–90°C for 4 cycles. This process dissolves non-polar alkaloids while minimizing polysaccharide contamination.

-

Sulfuric Acid Dissolution : The crude extract is dissolved in 10% (w/w) sulfuric acid, adjusting the pH to 3–4 to protonate tertiary amines. Filtration removes insoluble plant material.

-

Selective Precipitation of Quinine : The acidic filtrate is heated to 60–70°C, and sodium hydroxide (10–20% w/w) is added to raise the pH to 6.5–7.0, precipitating quinine sulfate. Subsequent filtration isolates quinine, leaving cinchonine and related alkaloids in solution.

Alkaline Precipitation of Crude Cinchonine

The quinine-depleted filtrate is basified to pH ≥10 using NaOH or KOH, precipitating a mixture of residual alkaloids ("raw material A"). Compositional analysis of this intermediate reveals:

| Component | Percentage Range |

|---|---|

| Cinchonine | 30–35% |

| Quinidine | 40–50% |

| Quinine | ~10% |

| Cinchonidine | 10–15% |

Data derived from thin-layer chromatography of multiple batches.

Sulfate Salt Formation and Hydration Control

Direct Sulfate Precipitation Methodology

Cinchonine sulfate dihydrate is synthesized through acid-base reactions under controlled hydration conditions:

-

Stoichiometric Neutralization : Crude cinchonine free base is dissolved in dilute sulfuric acid (10–15% v/v) at 50–60°C, maintaining a 1:1 molar ratio of alkaloid to H₂SO₄.

-

Hydration Stabilization : The solution is cooled to 25°C at 0.5°C/min, inducing nucleation. Adding seed crystals of this compound ensures correct hydrate formation.

-

Crystallization Parameters :

Supercritical Fluid Extraction (SFE) Approach

Patent WO2011161691 describes an alternative method using supercritical CO₂ (scCO₂):

| Parameter | Optimal Value |

|---|---|

| Pressure | 300–400 bar |

| Temperature | 90–100°C |

| Co-solvent | Ethanol (5% v/v) |

| Extraction Time | 120 min |

This technique achieves 85% cinchonine recovery with <2% quinine contamination. The extract is subsequently treated with H₂SO₄ in a pressurized separation vessel to form the sulfate salt.

Purification and Crystallization Optimization

Solvent Fractionation Strategies

Post-precipitation purification involves sequential solvent treatments:

Crystallographic Characterization

X-ray diffraction of this compound reveals:

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| Unit Cell Volume | 987.4 ų |

| Hydrogen Bonding | O-H···O (2.89–3.12 Å) |

The dihydrate structure stabilizes via water molecules bridging sulfate oxygens and protonated quinuclidine nitrogens.

Industrial-Scale Production Considerations

Economic Solvent Recovery Systems

Large-scale facilities implement:

-

Distillation Towers : Recover >95% ethyl acetate and acetone

-

Waste Minimization : Alkaline mother liquors are neutralized with H₂SO₄, recovering residual alkaloids

Quality Control Metrics

| Parameter | Specification | Test Method |

|---|---|---|

| Assay (HPLC) | 98.5–101.5% | USP ⟨621⟩ |

| Water Content | 6.7–7.3% (KF) | Karl Fischer |

| Sulfate Content | 13.2–13.8% | Gravimetric |

| Optical Rotation | +220° to +229° | Polarimetry (20°C) |

Data consolidated from pharmaceutical grade requirements.

Comparative Analysis of Preparation Methods

Chemical Reactions Analysis

Precipitation Reactions

Cinchonine sulfate dihydrate exhibits distinct precipitation behavior under alkaline conditions. Historical studies by Frederick Crace-Calvert demonstrated that treatment with sodium hydroxide (NaOH) results in the formation of insoluble alkaloid bases :

Reaction Conditions:

-

Reactants: this compound + excess aqueous NaOH

-

Temperature: Ambient

-

Outcome: Precipitation of cinchonine and cinchonidine alkaloids

| Parameter | Value/Observation |

|---|---|

| Solubility in NaOH | Insoluble |

| Key Mechanism | Neutralization of sulfate counterion |

| Byproduct | Sodium sulfate (Na₂SO₄) |

This reaction was critical in early alkaloid extraction methodologies, enabling the separation of cinchonine from quinine derivatives .

Acid-Base Interactions

The compound participates in acid-base reactions during extraction and purification processes:

Acidic Hydrolysis:

-

Reactants: this compound + hydrochloric acid (HCl)

-

Conditions: Excess HCl, followed by neutralization with sodium carbonate (Na₂CO₃)

-

Product: Free cinchonine base (C₁₉H₂₂N₂O)

Key Steps:

-

Protonation of the quinoline nitrogen under acidic conditions.

-

Neutralization to precipitate the free base.

Derivatization via Click Chemistry

Recent advancements utilize this compound in click chemistry to synthesize novel derivatives. A 2021 study documented its conversion to 6′-Amino-cinchonine azides and triazoles :

Synthesis of Azides:

-

Reactants: this compound + NaNO₂ + NaN₃

-

Conditions: HCl (15%), −5°C → 0°C → room temperature

| Derivative | Reactants | Yield (%) | Application |

|---|---|---|---|

| 6′-Amino-cinchonine | NaNO₂, NaN₃, HCl | 70–90 | Chiral catalysts |

| Triazole derivatives | Alkynes, Cu(I) catalysis | 62–82 | Asymmetric synthesis |

Mechanistic Insights:

-

Diazotization of the primary amine group forms a diazonium intermediate.

-

Subsequent azide substitution enables [3+2] cycloaddition with alkynes to form triazoles .

Redox Reactions

While explicit redox pathways are less documented, the compound’s interactions with oxidizing/reducing agents are inferred from structural analogs:

Potential Pathways:

-

Oxidation: Quinoline ring oxidation under strong oxidizers (e.g., KMnO₄).

-

Reduction: Hydrogenation of the vinyl side chain (C=C → C-C) .

Stability in Aqueous Media

The sulfate dihydrate form enhances stability, but prolonged exposure to water may lead to:

Scientific Research Applications

Pharmaceutical Applications

Cinchonine sulfate dihydrate is primarily recognized for its role in pharmaceutical development, especially in the synthesis of antimalarial drugs. Its mechanism of action involves inhibiting heme polymerization in Plasmodium species, which are responsible for malaria. This compound has been shown to exhibit cytotoxic effects against various cancer cell lines, indicating potential applications in oncology as well.

Key Pharmaceutical Uses:

- Antimalarial Agent: Acts as a competitive inhibitor of heme polymerization.

- Oncology Research: Demonstrates cytotoxicity against cancer cell lines.

- Intermediate in Drug Synthesis: Serves as a precursor for developing other alkaloids and pharmaceuticals.

Analytical Chemistry

In analytical chemistry, this compound is utilized as a chiral selector in chromatography. This application is crucial for the separation and analysis of enantiomers, which is a significant aspect of drug formulation and quality control.

Analytical Applications:

- Chiral Chromatography: Enhances the separation of enantiomers.

- Quality Control: Essential for ensuring the purity and efficacy of pharmaceutical products.

Biological Research

This compound is also studied extensively for its biological effects. Research has focused on its impact on cellular processes and its potential therapeutic mechanisms.

Biological Research Applications:

- Cellular Process Studies: Investigates effects on neurotransmitter systems.

- Drug Discovery: Aids in understanding pharmacological actions and potential side effects.

Industrial Applications

Beyond pharmaceuticals, this compound finds applications in the textile industry as a dyeing agent. Its use provides vibrant colors while being more environmentally friendly compared to synthetic dyes.

Industrial Uses:

- Textile Dyeing: Offers an eco-friendly alternative to synthetic dyes.

- Antimalarial Efficacy Study : A study published in PMC highlighted the effectiveness of this compound against various strains of Plasmodium falciparum, demonstrating its potential as an alternative treatment option amidst rising resistance to conventional therapies .

- Cytotoxicity Assessment : In vitro experiments have shown that this compound exhibits significant cytotoxic effects on multiple cancer cell lines, suggesting its utility in developing novel cancer therapies .

- Chiral Selector Performance : Research indicates that when used as a chiral selector in high-performance liquid chromatography (HPLC), this compound significantly enhances the resolution of enantiomers compared to traditional methods .

Mechanism of Action

The mechanism of action of cinchonine sulfate dihydrate involves its interaction with molecular targets such as enzymes and receptors. In the case of its antimalarial activity, cinchonine is believed to inhibit the polymerization of toxic hematin formed by the degradation of hemoglobin in erythrocytes, thereby preventing the formation of hemozoin . This action disrupts the life cycle of the malaria parasite, leading to its death.

Comparison with Similar Compounds

Research Findings and Gaps

- Historical Synthesis: Early studies by Schützenberger (1858) showed that cinchonine hydrates form non-crystallizable resins, unlike quinine derivatives .

- Industrial Use : Cinchonine sulfate is less prevalent than quinine/quinidine but valuable in asymmetric synthesis due to its chiral centers .

- Research Needs: Limited data on the crystallography, solubility, and pharmacokinetics of this compound compared to its analogs.

Q & A

Q. What are the recommended methods for synthesizing Cinchonine sulfate dihydrate in a laboratory setting?

this compound is typically synthesized by reacting Cinchonine base (CHNO) with sulfuric acid under controlled aqueous conditions. Key parameters include:

- Stoichiometric control : Ensure a 1:1 molar ratio of Cinchonine base to HSO to avoid excess acid residues.

- Crystallization : Slow evaporation at 20–25°C promotes dihydrate formation, as rapid cooling may yield anhydrous or alternative hydrate forms.

- Purification : Recrystallization in ethanol-water mixtures improves purity, with monitoring via pH (target ~3–4) to stabilize the sulfate complex.

Methodological Note: Similar protocols for sulfate dihydrates (e.g., calcium sulfate) emphasize temperature and solvent selection to control hydration states .

Q. How can researchers confirm the purity and structural integrity of this compound?

- X-ray Diffraction (XRD) : Compare experimental patterns with reference data (e.g., ICDD PDF-4+ database) to verify crystalline phase and hydration state.

- Thermogravimetric Analysis (TGA) : A 10–12% mass loss at 100–150°C confirms the presence of two water molecules in the dihydrate structure.

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection at 254 nm to quantify Cinchonine content (purity ≥98% as per SDS specifications) .

Q. What are the critical storage conditions to maintain the stability of this compound?

- Temperature : Store at 2–8°C in airtight containers to prevent dehydration or hygroscopic degradation.

- Light Sensitivity : Protect from UV exposure using amber glassware, as alkaloid sulfates are prone to photolytic decomposition.

- Incompatibilities : Avoid contact with oxidizers (e.g., peroxides) to prevent hazardous reactions (e.g., SO gas release) .

Advanced Research Questions

Q. How can crystallization kinetics be optimized to control the morphology of this compound crystals?

- Supersaturation Control : Use dynamic light scattering (DLS) to monitor nucleation rates. Adjust solvent polarity (e.g., water-ethanol ratios) to reduce agglomeration.

- Additive Screening : Test inhibitors like poly(acrylic acid) or phosphonates, which delay nucleation in sulfate systems (see calcium sulfate dihydrate studies for methodology) .

- In Situ Microscopy : Track crystal growth in real time to correlate conditions (e.g., pH, stirring rate) with needle-like vs. plate-like morphologies.

Q. How do hydration/dehydration processes affect the thermodynamic stability of this compound?

- Variable-Temperature XRD : Identify phase transitions (e.g., dihydrate → anhydrous) between 50–120°C.

- Water Vapor Adsorption Isotherms : Quantify hygroscopicity using dynamic vapor sorption (DVS) to model stability under varying humidity.

Data Insight: Calcium sulfate dihydrate studies show metastable hemihydrate formation at 40–60°C, suggesting similar behavior in alkaloid sulfates .

Q. What analytical strategies resolve contradictions in reported solubility data for this compound?

- Standardized Protocols : Use USP/Ph.Eur. methods for solubility testing (e.g., shake-flask technique at 25°C ± 0.5°C).

- Ionic Strength Adjustment : Account for counterions (e.g., Na/K) in buffer systems, which may alter solubility by 10–20%.

- Cross-Validation : Compare UV-Vis spectroscopy, gravimetry, and HPLC results to identify systematic errors .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.